N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H23ClFN5O2 and its molecular weight is 455.92. The purity is usually 95%.
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Scientific Research Applications
Radiolabeling and Imaging
Compounds structurally related to "N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide" have been explored for their potential in radiolabeling and imaging. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, selective ligands for the translocator protein (18 kDa), were designed to incorporate a fluorine atom, enabling their labeling with fluorine-18 and subsequent imaging using positron emission tomography (PET) (Dollé et al., 2008). This application is crucial for in vivo imaging to study various biological processes and diseases.
Antimicrobial Agents
Oxazolidinones, with structural motifs similar to the query compound, have shown significant antimicrobial activity. Novel oxazolidinone analogs demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996). These findings suggest potential applications of the compound as an antimicrobial agent, given the structural similarities.
Anti-inflammatory and Analgesic Activities
Compounds with acetamide groups and phenylpiperazine motifs have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For example, novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing significant anti-inflammatory activity highlight the therapeutic potential of such compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Anticancer Properties
The exploration of pyrimidine and pyrazole derivatives, including their synthesis and evaluation for anticancer activities, suggests that compounds with similar structural features may hold potential as anticancer agents. This application is supported by the synthesis and biological evaluation of novel derivatives showing activity against various cancer cell lines, indicating the promise of such molecules in cancer research (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2/c1-16-13-22(32-15-21(31)27-20-8-7-17(25)14-19(20)24)28-23(26-16)30-11-9-29(10-12-30)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEQFUFNBWQBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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